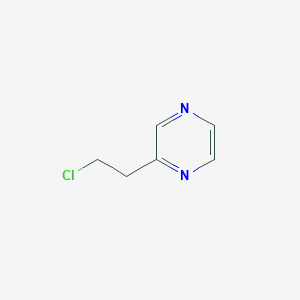
2-(2-Chloroethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a chloroethyl group in this compound enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)pyrazine typically involves the reaction of pyrazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction: The compound can be reduced to form 2-(2-hydroxyethyl)pyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include 2-(2-azidoethyl)pyrazine, 2-(2-thioethyl)pyrazine, and 2-(2-alkoxyethyl)pyrazine.
Oxidation: Pyrazine N-oxides.
Reduction: 2-(2-hydroxyethyl)pyrazine.
Scientific Research Applications
2-(2-Chloroethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)pyrazine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazine ring can also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
2-(2-Bromoethyl)pyrazine: Similar in structure but with a bromo group instead of a chloro group.
2-(2-Iodoethyl)pyrazine: Contains an iodo group, making it more reactive than the chloro derivative.
2-(2-Hydroxyethyl)pyrazine: Formed by the reduction of 2-(2-Chloroethyl)pyrazine.
Uniqueness: this compound is unique due to its balanced reactivity and stability. The chloroethyl group provides sufficient reactivity for various chemical transformations, while the pyrazine ring offers a stable scaffold for further modifications .
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
2-(2-chloroethyl)pyrazine |
InChI |
InChI=1S/C6H7ClN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2 |
InChI Key |
KQVGRPYBCHAPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987529.png)
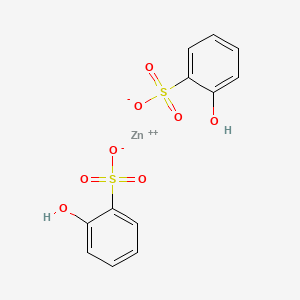
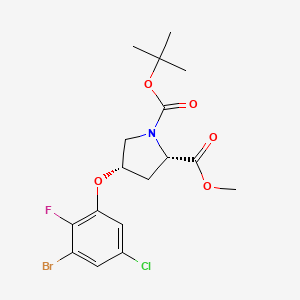
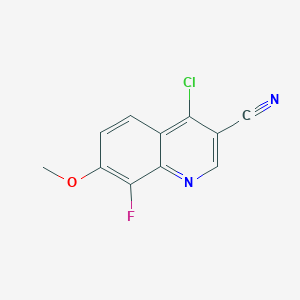
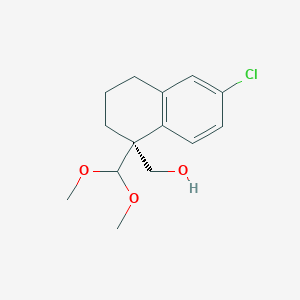
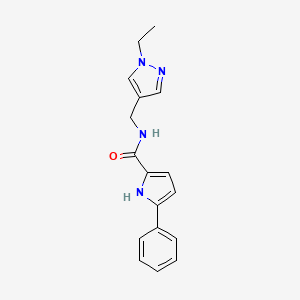

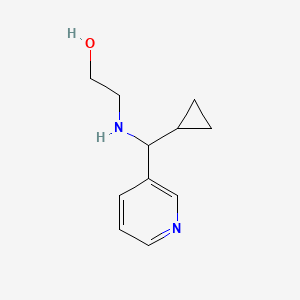
![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
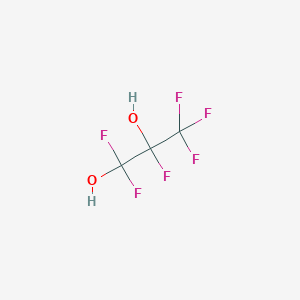
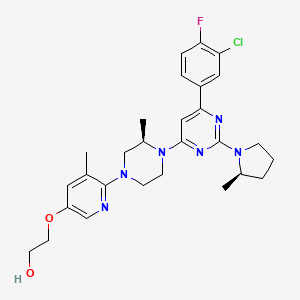
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
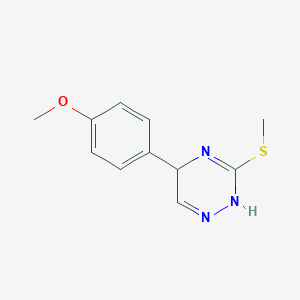
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
